N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide
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Overview
Description
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide is a complex organic compound featuring a tetrazole ring, a dimethoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the tetrazole intermediate with a dimethoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or tetrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or tetrazoles.
Scientific Research Applications
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which can mimic carboxylate groups in biological systems.
Materials Science: Use in the development of new materials with specific electronic or photonic properties.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The dimethoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylacetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylbenzamide: Similar structure but with a benzamide group.
Uniqueness
N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide is unique due to its combination of a tetrazole ring, dimethoxyphenyl group, and prop-2-enamide moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-5-14(20)18(2)9-13-15-16-17-19(13)10-6-11(21-3)8-12(7-10)22-4/h5-8H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRHJDLVPFZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=NN1C2=CC(=CC(=C2)OC)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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